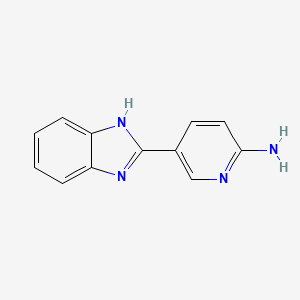

5-(1H-benzimidazol-2-yl)pyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRGSUFMGKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427689 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879884-04-5 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of the 5-(1H-benzimidazol-2-yl)pyridin-2-amine Core Structure

The construction of the this compound scaffold can be accomplished through several key synthetic transformations. These methods provide versatile routes to access this important molecular framework.

Condensation Reactions Involving Pyridyl-Imidazole Precursors

A primary and straightforward method for the synthesis of the this compound core involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a pyridine-based carboxylic acid or aldehyde. This classical approach, a variation of the Phillips-Ladenburg benzimidazole (B57391) synthesis, remains a robust and widely used strategy. nih.govenpress-publisher.com

In a typical procedure, o-phenylenediamine is reacted with 6-aminopyridine-3-carboxylic acid or 6-aminopyridine-3-carbaldehyde under acidic conditions or at elevated temperatures. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the desired benzimidazole ring. The use of dehydrating agents or catalysts such as polyphosphoric acid (PPA) or mineral acids can facilitate this transformation. nih.gov

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Pyridine (B92270) Precursor | o-Diamine Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |

| 6-Aminopyridine-3-carboxylic acid | o-Phenylenediamine | PPA, 180 °C | This compound | Not reported | nih.gov |

| Pyridine-3-carbaldehyde | o-Phenylenediamine | NaHSO₃, EtOH, reflux | 2-(Pyridin-3-yl)-1H-benzo[d]imidazole | 85 | enpress-publisher.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.

While a specific MCR for the direct synthesis of this compound is not extensively documented, related structures such as benzimidazolyl imidazo[1,2-a]pyridines have been successfully synthesized using this strategy. enpress-publisher.comnih.govresearchgate.net A plausible MCR approach could involve the reaction of o-phenylenediamine, an appropriate pyridine derivative, and a third component that provides the remaining carbon atom of the imidazole (B134444) ring, such as an isonitrile. The reaction is often catalyzed by Lewis acids like scandium(III) triflate and can be accelerated by microwave irradiation. enpress-publisher.comnih.govresearchgate.net

Nucleophilic Substitution and Cross-Coupling Techniques

Modern cross-coupling reactions provide powerful tools for the formation of the crucial carbon-carbon or carbon-nitrogen bonds required to link the pyridine and benzimidazole rings. Palladium- and copper-catalyzed reactions are particularly prominent in this regard. acs.orgresearchgate.net

One potential strategy involves a Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a boronic acid or ester derivative of one of the heterocyclic rings with a halogenated partner of the other. For instance, 5-bromo-pyridin-2-amine could be coupled with a 2-(boronic acid)-1H-benzimidazole derivative in the presence of a palladium catalyst and a base.

Another viable approach is the Buchwald-Hartwig amination, which could be employed to form the C-N bond between a halogenated pyridine and an amino-benzimidazole, or vice-versa. Copper-catalyzed cross-coupling reactions have also been effectively used for the synthesis of N-aryl benzimidazoles and related compounds. researchgate.net

Table 2: Representative Cross-Coupling Reactions for Pyridinyl-Benzimidazole Synthesis

| Coupling Partners | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| 2-(2-Bromovinyl)benzimidazoles, Cyanamide | CuI, K₂CO₃ | C-N Coupling/Cyclization | Benzo enpress-publisher.comresearchgate.netimidazo[1,2-c]pyrimidin-1-amines | 51-83 | rsc.org |

| o-Halophenylimidoyl chlorides, N-Nucleophiles | Palladium catalyst | C-N Cross-Coupling | N-Substituted Benzimidazoles | Not specified | acs.org |

| 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Palladium catalyst | Suzuki-Miyaura Coupling | 5-Aryl-2-methylpyridin-3-amines | Moderate to good | researchgate.net |

Oxidative Cyclization Pathways

Oxidative cyclization methods offer an alternative route to the benzimidazole core, often starting from more readily available precursors. These reactions typically involve the formation of the imidazole ring through an oxidation-induced cyclization.

A common approach involves the reaction of o-phenylenediamine with an aldehyde, in this case, 6-aminopyridine-3-carbaldehyde, in the presence of an oxidizing agent. Various oxidants can be employed, including hydrogen peroxide, iodine, or even air, often in the presence of a catalyst. This method avoids the need for pre-functionalized carboxylic acids and can proceed under milder conditions.

Rearrangement Reactions in Benzimidazole Derivative Synthesis

Rearrangement reactions, while less common for the direct synthesis of this specific target, can provide access to substituted benzimidazoles from other heterocyclic systems. For example, the rearrangement of quinoxalinone derivatives has been shown to yield benzimidazole structures. While not a direct route to this compound, this methodology highlights the diverse synthetic strategies available for accessing the core benzimidazole scaffold.

Catalytic Synthesis Protocols

A wide array of catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. enpress-publisher.com These protocols often focus on enhancing the classical condensation and cross-coupling reactions.

For condensation reactions, various catalysts, including Lewis acids (e.g., lanthanum chloride), Brønsted acids, and solid-supported catalysts, have been employed to facilitate the reaction under milder conditions and in higher yields. enpress-publisher.com In the context of cross-coupling reactions, significant research has focused on developing highly active palladium and copper catalysts with specialized ligands to enable the coupling of challenging substrates. Iridium(III)-catalyzed C-H activation and amidation of aniline (B41778) derivatives also represents a modern approach to benzimidazole synthesis. researchgate.net

The choice of catalyst can significantly impact the reaction outcome, and optimization of the catalytic system is often crucial for achieving high yields and purity of the desired this compound.

Functionalization and Derivatization Strategies of the this compound Framework

The chemical architecture of this compound provides a versatile platform for structural modifications. Synthetic strategies are often aimed at altering the electronic and steric properties of the molecule to modulate its biological activity or material characteristics. These strategies can be broadly categorized by the region of the molecule being modified: the benzimidazole moiety, the pyridine ring, or the exocyclic amine group. Furthermore, the entire framework can be integrated into larger, more complex hybrid scaffolds.

Targeted Substitutions on the Benzimidazole Moiety

The benzimidazole ring system is a key component for derivatization, offering both the benzene (B151609) ring and the imidazole nitrogens as sites for substitution.

N-Substitution: The secondary amine within the imidazole ring is a common site for functionalization. N-alkylation or N-arylation can be achieved by reacting the parent benzimidazole with various halides in the presence of a base. nih.gov For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared using substituted halides and potassium carbonate, with reactions accelerated by microwave irradiation. nih.gov This approach allows for the introduction of a wide array of functional groups, including benzyl (B1604629), chlorobenzyl, and other alkyl or aryl moieties, significantly diversifying the chemical space of the resulting compounds. nih.govnih.gov

| Position of Substitution | Substituent Introduced | Synthetic Method | Starting Material | Reference |

|---|---|---|---|---|

| N-1 | Benzyl, Substituted Benzyl | N-alkylation with benzyl halides using K₂CO₃ | 2,6-disubstituted 1H-benzimidazole | nih.gov |

| C-6 (or C-5) | Nitro (NO₂) | Condensation using 4-nitro-o-phenylenediamine | 4-nitro-o-phenylenediamine | nih.gov |

| C-6 (or C-5) | Chloro (Cl) | Condensation using 4-chloro-o-phenylenediamine | 4-chloro-o-phenylenediamine | nih.gov |

| C-5 | Amine (-NH₂) via Nitro group | Nitration followed by reduction | 1H-benzo[d]imidazole-2-thiol | nih.gov |

Pyridine Ring Modifications and Substitutions

The pyridine ring is another key site for introducing structural diversity. Substitutions on this ring can significantly impact the planarity, solubility, and interaction capabilities of the entire molecule. A notable strategy involves the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives where the pyridine ring itself is substituted. For instance, 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole and its analog 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole have been synthesized. researchgate.net These syntheses demonstrate that complex aryl ether linkages can be established on the pyridine ring, offering a pathway to derivatives with extended conjugation and modified electronic profiles. researchgate.net

| Position of Substitution | Substituent Introduced | Resulting Compound Class | Reference |

|---|---|---|---|

| C-4 of Pyridine | Phenoxy | 2-(4-phenoxypyridin-2-yl)-1H-benzimidazoles | researchgate.net |

| C-4 of Pyridine | 4-Fluorophenoxy | 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazoles | researchgate.net |

Formation of Hybrid Scaffolds and Analogs

The this compound framework serves as a valuable building block for the construction of more complex hybrid molecules, where it is fused or linked to other heterocyclic systems. This approach aims to combine the pharmacophoric features of different scaffolds to create novel compounds.

One strategy involves linking the benzimidazole core to other heterocycles via a methylene (B1212753) bridge. For example, a hybrid molecule was synthesized by reacting 3-((1H-benzimidazol-2-yl)methyl)-5-methylisoxazole with 2-(chloromethyl)pyridine (B1213738) hydrochloride, effectively connecting the benzimidazole-isoxazole unit to a pyridine ring. nih.gov Another approach focuses on creating highly substituted, fused systems. The synthesis of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives represents the creation of a complex hybrid scaffold with significant potential for vasodilation properties. nih.govsemanticscholar.org Furthermore, molecular hybridization has been employed to design molecules that integrate benzimidazoles with a phthalimide (B116566) subunit, aiming to create compounds with multi-target profiles. researchgate.net

| Hybrid Structure Description | Synthetic Approach | Linked/Fused Moiety | Reference |

|---|---|---|---|

| Benzimidazole-isoxazole linked to pyridine | Reaction of a benzimidazole-isoxazole with a chloromethylpyridine derivative | Isoxazole, Pyridine | nih.gov |

| Substituted pyridinecarbonitrile with benzimidazole | Multi-component reaction/cyclization | Alkoxy-aryl-pyridinecarbonitrile | nih.govsemanticscholar.org |

| Benzimidazole-phthalimide hybrid | Molecular hybridization strategy linking the two scaffolds | Phthalimide | researchgate.net |

Generation of Benzimidazole-Linked Amine Derivatives

For example, 1H-benzo[d]imidazol-2-amine can be treated with phenylchloroformate to yield phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates, demonstrating the conversion of the amine to a carbamate. connectjournals.com In another strategy, 1H-benzimidazole-2-yl-hydrazine can undergo condensation with various aldehydes to form a series of 1H-benzimidazole-2-yl hydrazones. nih.gov Similarly, the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives showcases the formation of an amide linkage from the amine group. researchgate.net These examples, while not performed on the exact title compound, illustrate the established reactivity of the 2-amino group on a benzimidazole-linked aromatic system, which is directly applicable to the 2-aminopyridine (B139424) moiety of this compound.

| Derivative Type | Reagent/Reaction Type | Starting Moiety | Reference |

|---|---|---|---|

| Carbamate | Reaction with phenylchloroformate | 1H-benzo[d]imidazol-2-amine | connectjournals.com |

| Hydrazone | Condensation with aldehydes | 1H-benzimidazole-2-yl-hydrazine | nih.gov |

| Benzamide | Acylation with benzoyl derivatives | 1H-benzo[d]imidazol-2-amine | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 5-(1H-benzimidazol-2-yl)pyridin-2-amine and Related Analogs

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of complex organic molecules. For this compound and its analogs, these computational methods provide profound insights into their fundamental characteristics at the molecular level. Theoretical investigations complement experimental data, offering a predictive framework for understanding molecular behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to a variety of benzimidazole (B57391) and pyridine (B92270) derivatives to determine their optimized geometries, electronic properties, and spectroscopic features. These studies are often carried out using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. The insights gained from these calculations are crucial for understanding the structure-property relationships within this class of compounds. For instance, a computational analysis of the closely related compound 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) utilized the B3LYP/6-311++G (d, p) basis set to analyze its optimized structure and properties researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also instrumental in understanding the electronic absorption spectra of a molecule, as it often corresponds to the lowest energy electronic transition.

Table 1: Frontier Molecular Orbital Energies for a Related Benzimidazole Analog

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -2.15 |

| ΔE (HOMO-LUMO Gap) | 3.72 |

Note: The data presented is for a closely related analog, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, and serves as a representative example.

Molecular Electrostatic Potential (MESP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MESP map indicate different potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. Green and yellow areas represent intermediate electrostatic potentials.

For molecules like this compound, MESP analysis can identify the nitrogen atoms of the pyridine and benzimidazole rings, as well as the amine group, as potential sites for interaction with other molecules, including biological targets. The MESP surface provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. Computational studies on similar heterocyclic systems have effectively used MESP to identify reactive sites researchgate.netnih.govresearchgate.net.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. It provides a localized, Lewis-like description of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs. The strength of the interactions between filled (donor) and empty (acceptor) orbitals is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.

In the context of this compound, NBO analysis can reveal the extent of electron delocalization between the pyridine and benzimidazole ring systems and the influence of the amine substituent. These interactions are crucial for the molecule's stability and electronic properties. Studies on analogous compounds have utilized NBO analysis to elucidate electron transfer mechanisms within the molecule researchgate.netacadpubl.eu. For a related compound, significant interactions were observed between filled Lewis-type NBOs and empty non-Lewis-type NBOs, indicating a high degree of conjugation researchgate.net.

Table 2: Selected NBO Analysis Data for a Related Benzimidazole Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| LP(N1) | π(C5-C6) | 59.39 |

| LP(N2) | σ*(C7-N3) | 31.18 |

Note: The data presented is for a closely related analog, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, and serves as a representative example. Atom numbering is specific to the studied analog.

Computational methods, particularly DFT, allow for the prediction of various spectroscopic parameters from first principles. This includes vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Theoretical calculations of these parameters are highly valuable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

For vibrational spectra, theoretical frequency calculations can help in the assignment of observed absorption bands to specific vibrational modes of the molecule. Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for the observed absorption bands, providing insight into the molecule's electronic structure and chromophoric systems. Numerous studies on benzimidazole and pyridine derivatives have demonstrated the utility of these predictive calculations nih.govacs.org.

DFT calculations can provide reliable estimates of both the dipole moment and polarizability. For a molecule to exhibit NLO activity, it must possess a non-zero hyperpolarizability (β), which is also calculable. The magnitude of these properties is influenced by the molecular structure, including the presence of electron-donating and electron-accepting groups that can enhance intramolecular charge transfer. Computational studies on related benzimidazole compounds have explored these properties to assess their NLO potential researchgate.netacs.org.

Table 3: Calculated Electronic Properties for a Related Benzimidazole Analog

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 45.0 x 10-24 esu |

| First Hyperpolarizability (β) | 2.0 x 10-30 esu |

Note: The data presented is for a closely related analog, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, and serves as a representative example.

Theoretical Reaction Mechanism Studies

While specific theoretical studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented in dedicated publications, the mechanism can be understood through established principles for benzimidazole formation, which are often studied using computational methods like Density Functional Theory (DFT). The most common synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde.

DFT calculations on related 2-substituted benzimidazole syntheses are used to model the reaction pathway. researchgate.netacs.org These studies typically investigate the molecular geometry of reactants, intermediates, and products, as well as the transition states connecting them. researchgate.net By calculating the energies of these structures, a reaction energy profile can be constructed to determine the favorability and kinetics of the reaction. Key aspects analyzed include bond formation, charge distribution, and the role of catalysts. For instance, theoretical studies on the formation of similar 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine structures help elucidate the electronic properties and reactivity of the precursor molecules. researchgate.net Such computational analyses confirm that the condensation proceeds through a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential computational techniques to predict and analyze how a molecule like this compound might interact with biological systems.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are frequently employed to predict their binding affinity and interaction patterns within the active sites of various biological targets, particularly protein kinases and microbial enzymes.

The benzimidazole-pyridine scaffold is recognized as a "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of many protein kinases, which are crucial regulators of cell signaling. researchgate.netnih.gov Docking studies on benzimidazole derivatives have identified potential inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR), p38 MAP kinase, and Cyclin-Dependent Kinase 4 (CDK4). researchgate.netimist.maukm.my In these studies, the N-H and pyridine nitrogen atoms of the core structure often act as hydrogen bond donors and acceptors, respectively, interacting with conserved amino acid residues in the kinase hinge region. imist.ma For example, docking studies against EGFR have shown that benzimidazole derivatives can fit into the ATP-binding pocket, with interactions stabilized by hydrogen bonds and hydrophobic contacts. ukm.my

Beyond cancer targets, docking has been used to explore the antimicrobial potential of this scaffold. Benzimidazole derivatives have been docked against bacterial enzymes such as DNA gyrase and Topoisomerase II, suggesting a mode of action that involves the disruption of DNA replication. researchgate.net Similarly, studies targeting adenosine (B11128) deaminase have shown that pyridinyl-benzimidazole derivatives can achieve high binding scores, forming stable interactions within the enzyme's active site. niscpr.res.in

Table 1: Representative Biological Targets and Interacting Residues for Benzimidazole-Pyridine Scaffolds from Molecular Docking Studies

| Biological Target | Target Class | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|

| EGFR | Protein Kinase | Met793, Asp855 | Hydrogen Bonding, Hydrophobic |

| p38 MAP Kinase | Protein Kinase | Met109, Gly110 | Hydrogen Bonding (Hinge Region) |

| Adenosine Deaminase | Enzyme | Asp16, Phe58 | Hydrogen Bonding, π-π Stacking |

| DNA Gyrase | Bacterial Enzyme | Asp73, Arg76 | Hydrogen Bonding, Hydrophobic |

| Beta-tubulin | Structural Protein | Thr340, Tyr312 | Hydrogen Bonding, π-π Stacking |

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-target complex over time. nih.gov These simulations model the physical movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. semanticscholar.org

For benzimidazole derivatives, MD simulations are typically run for tens to hundreds of nanoseconds to validate the docking poses. nih.govsemanticscholar.org The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable complex is generally indicated by an RMSD value that reaches a plateau and fluctuates within an acceptable range (e.g., 1–3 Å) throughout the simulation. nih.gov Studies on benzimidazoles complexed with targets like beta-tubulin and various kinases have demonstrated that low RMSD values correlate with a stable binding mode. semanticscholar.org

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the deviation of individual amino acid residues. semanticscholar.org RMSF analysis helps identify which parts of the protein become more or less flexible upon ligand binding, highlighting the residues that are crucial for maintaining the interaction. The persistence of hydrogen bonds and other interactions observed in docking is also monitored throughout the MD simulation to confirm their stability. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole and imidazopyridine derivatives, QSAR models have been developed primarily to predict their antibacterial activity. colab.wsmdpi.comnih.gov

In a typical QSAR study, a set of related compounds with known activities (e.g., Minimum Inhibitory Concentration, MIC) is used. medwinpublishers.com Various molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule. These descriptors can be classified as electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), or physicochemical (e.g., lipophilicity). researchgate.netnih.gov

Before a compound is synthesized, its potential as a drug can be evaluated computationally by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its "drug-likeness." These in silico predictions help to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures in drug development. researchgate.netresearchgate.netmdpi.com

For this compound and related benzimidazoles, ADMET properties are commonly predicted using various software and web servers. nih.govrsc.orgresearchgate.net Drug-likeness is often assessed using Lipinski's Rule of Five, which outlines molecular properties (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that are common in orally active drugs. Benzimidazole derivatives frequently show good compliance with these rules. researchgate.net

Predicted pharmacokinetic parameters often include human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. mdpi.com Benzimidazole-based compounds generally exhibit predictions for good intestinal absorption. nih.gov Toxicity predictions, such as the AMES test for mutagenicity, are also performed to flag potential safety issues early on. mdpi.com

Table 2: Typical In Silico Predicted Pharmacokinetic and Drug-Likeness Properties for a Benzimidazole-Pyridine Scaffold

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (0 violations) | High probability of oral bioavailability |

| Molecular Weight (g/mol) | ~210 | Well within the limit of < 500 Da |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal range for solubility and permeability |

| H-Bond Donors | 2-3 | Within the limit of < 5 |

| H-Bond Acceptors | 3-4 | Within the limit of < 10 |

| Pharmacokinetics (ADMET) | ||

| Human Intestinal Absorption (HIA) | High | Good absorption from the gut is likely |

| Blood-Brain Barrier (BBB) Penetration | Low / No | Less likely to cause central nervous system side effects |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal absorption |

| AMES Toxicity | Non-mutagenic | Low probability of causing genetic mutations |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Influence of Substituents on Biological Activities (Preclinical Focus)

The biological profile of benzimidazole-pyridine derivatives is profoundly dictated by the nature and position of various substituents on both the benzimidazole (B57391) and pyridine (B92270) rings. Preclinical studies have established that modifications at key positions can steer the compound's activity towards specific therapeutic targets, such as anti-inflammatory, anticancer, or antimicrobial effects. nih.govnih.gov

Positional Effects of Substituents (e.g., N1, C2, C5, C6 on Benzimidazole; Pyridine Substitutions)

Systematic modifications of the benzimidazole-pyridine scaffold have revealed that specific positions are critical for biological activity.

N1 Position (Benzimidazole): Substitution at the N1 position of the benzimidazole ring is a common strategy to enhance activity. For instance, the introduction of a benzyl (B1604629) group at this position has been shown to boost anti-inflammatory action. nih.gov In the context of anticancer activity, elongated side chains at N1 can confer potent inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2).

C2 Position (Benzimidazole): This position directly links the benzimidazole and pyridine rings and is crucial for orienting the molecule within target binding sites. While the core 2-pyridinyl linkage is a hallmark of this compound class, further substitutions on the pyridine can be critical. However, direct substitution on the C2 position of the benzimidazole itself with groups other than the pyridine moiety is generally unfavorable for certain activities, such as Lck kinase inhibition. nih.gov

C5 and C6 Positions (Benzimidazole): The C5 and C6 positions on the benzene (B151609) portion of the benzimidazole are pivotal for modulating activity and selectivity. In the development of inhibitors for Mycobacterium tuberculosis Filamentous temperature-sensitive protein Z (Mtb-FtsZ), modifications at the 5 and 6 positions have been a primary focus for optimization. nih.govresearchgate.net For anti-inflammatory activity, an electron-withdrawing nitro group at C6 was found to be more active than other substituents, while an electron-releasing methoxy (B1213986) group at the same position also showed strong activity. nih.gov

Pyridine Substitutions: Altering the substituents on the pyridine ring can also significantly impact biological outcomes. The specific substitution patterns can influence how the molecule interacts with the hinge region of protein kinases, a common target for this class of compounds.

Table 1: Summary of Positional Effects of Substituents on Benzimidazole Derivatives

| Position | Observed Effect of Substitution | Target/Activity | Reference |

|---|---|---|---|

| N1 (Benzimidazole) | Benzyl group enhances activity. | Anti-inflammatory | nih.gov |

| N1 (Benzimidazole) | Elongated side chains increase potency. | VEGFR-2 Inhibition | |

| C2 (Benzimidazole) | Substitution is generally unfavorable. | Lck Inhibition | nih.gov |

| C5/C6 (Benzimidazole) | Modifications are critical for optimization. | Mtb-FtsZ Inhibition | nih.govresearchgate.net |

| C6 (Benzimidazole) | Electron-withdrawing (e.g., nitro) or electron-releasing (e.g., methoxy) groups can enhance activity. | Anti-inflammatory | nih.gov |

Electronic and Steric Effects of Functional Groups

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of the functional groups are fundamental to the SAR of benzimidazole-pyridine derivatives.

Electronic Effects: The electronic nature of substituents can influence the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. nih.gov For instance, electron-donating groups, such as methoxy, at the para-position of a phenyl ring attached to the scaffold have been found to increase EGFR inhibitory activity. ukm.my Conversely, introducing a substituent to the phenyl ring can sometimes diminish antibacterial activity. researchgate.net In some series, electron-rich substituents were found to increase potency for Toll-like receptor 7 (TLR7) agonism. researchgate.net

Steric Effects: The size and shape of substituents play a crucial role in how well a molecule fits into the binding pocket of a protein. For antitubercular activity against Mtb-FtsZ, it has been observed that long or bulky alkylamino groups at the C6 position are detrimental to activity, suggesting a sterically constrained binding site. nih.gov In contrast, for tubulin polymerization inhibition, bulkier alkyl and aryl moieties on the benzimidazole nitrogen can lead to higher affinity by allowing deeper penetration into a hydrophobic pocket. mdpi.com

SAR in the Context of Enzyme Inhibition and Receptor Binding (Preclinical Focus)

Derivatives of 5-(1H-benzimidazol-2-yl)pyridin-2-amine are widely recognized as potent enzyme inhibitors, particularly targeting protein kinases involved in cell signaling and proliferation.

Specific Enzyme Targets

Mtb-FtsZ: As inhibitors of Mtb-FtsZ, a key protein in bacterial cell division, 2,5,6-trisubstituted benzimidazoles have shown significant promise. nih.gov SAR studies revealed that a dimethylamino group at the C6 position is highly favorable. nih.gov These compounds effectively inhibit Mtb-FtsZ assembly and Z-ring formation, demonstrating a clear mechanism of action. nih.gov

VEGFR-2: This kinase is a critical target in angiogenesis, and benzimidazole-based compounds are potent inhibitors. researchgate.netacs.orgnih.gov SAR studies have shown that the N1 nitrogen of the benzimidazole and an attached urea (B33335) moiety can play a critical role in binding. acs.org The nature of substituents on a 2-aryl moiety attached to the benzimidazole core significantly impacts the degree of VEGFR-2 inhibition. nih.gov For example, a 4-methoxyphenyl-benzimidazole derivative displayed potent inhibitory activity. nih.gov

Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is a target for autoimmune diseases. Pyrimidine-benzimidazoles have been developed as potent, single-digit nanomolar inhibitors of Lck. nih.govnih.gov SAR has shown that substitution at the C2-position of the benzimidazole is unfavorable, and small group substitutions on the pyrimidine (B1678525) ring can lead to a loss of inhibitory effect. nih.gov

Myeloperoxidase (MPO): This enzyme is associated with inflammatory diseases. Isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives have been designed as MPO inhibitors, with a derivative containing a hydrazide group found to be the most active inhibitor of both the chlorination and peroxidation cycles of the enzyme. researchgate.net

Aromatase: As an enzyme critical for estrogen biosynthesis, aromatase is a target for breast cancer therapy. Benzimidazole derivatives, including hybrids with triazolothiadiazine or oxadiazole, have been developed as potent aromatase inhibitors. nih.govnih.govsemanticscholar.orgmdpi.com Studies have shown that compounds with 4-benzylpiperidine (B145979) or 4-cyanophenyl substituents can exhibit potent activity, sometimes comparable to the standard drug letrozole. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a well-known oncology target. The benzimidazole scaffold is structurally similar to the quinazoline (B50416) core of first-generation EGFR inhibitors and can interact with key residues like Met793 in the ATP binding pocket. ukm.myfrontiersin.org SAR studies indicate that electron-rich substitutions at the para-position of a C2-phenyl group can increase inhibitory activity. ukm.my

Tubulin: Benzimidazole derivatives can act as anticancer agents by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govresearchgate.netresearchgate.netnih.gov SAR studies have revealed that N-substituted benzimidazole-derived acrylonitriles with bulkier alkyl/aryl moieties on the nitrogen and electron-donating groups on an attached phenyl ring show higher tubulin affinity. mdpi.com

Table 2: SAR Highlights for Specific Enzyme Targets

| Enzyme Target | Key SAR Finding | Compound Class Example | Reference |

|---|---|---|---|

| Mtb-FtsZ | A dimethylamino group at the C6 position is highly favorable for activity. | 2,5,6-Trisubstituted benzimidazoles | nih.gov |

| VEGFR-2 | A 4-methoxyphenyl (B3050149) substituent on the C2-aryl moiety enhances inhibition. | Benzimidazole-dioxoisoindoline conjugates | nih.gov |

| Lck | Small group substitutions on the pyrimidine moiety can lead to loss of activity. | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| Aromatase | 4-benzylpiperidine or 4-cyanophenyl substituents lead to potent inhibition. | Benzimidazole-triazolothiadiazines | nih.govnih.gov |

| EGFR | Electron-rich substituents at the para-position of the C2-phenyl group increase activity. | 2-Phenyl benzimidazoles | ukm.my |

| Tubulin | Bulkier alkyl/aryl groups on the N1-position enhance affinity. | N-substituted benzimidazole acrylonitriles | mdpi.com |

Receptor Binding Profile Analysis

Beyond enzyme inhibition, benzimidazole derivatives interact with various G-protein-coupled receptors (GPCRs) and other receptor types.

Bradykinin (B550075) Receptors: Benzimidazole derivatives have been developed as antagonists of the bradykinin B1 receptor, which is involved in inflammatory pathways. Optimization of an acetamide (B32628) moiety on the scaffold led to a compound with a potent IC50 of 0.7 nM. nih.gov

Cannabinoid Receptors: Modifications at the C5 position of the benzimidazole scaffold with carboxamide or sulfonyl groups can lead to antagonism of the cannabinoid receptor, highlighting the role of this position in directing activity toward specific receptors. nih.gov

SAR for Broader Biological Profiles (Preclinical Focus)

The versatility of the benzimidazole-pyridine scaffold allows for the development of compounds with a wide range of biological activities beyond specific enzyme inhibition. SAR studies are crucial for optimizing a compound for a particular profile, whether it be anti-inflammatory, anticancer, or antiviral. researchgate.netrroij.comresearchgate.net

For example, SAR studies have shown that for anti-inflammatory activity, substitutions at the N1, C2, C5, and C6 positions are all highly influential. nih.govnih.gov The introduction of a benzyl group at N1, specific carboxylic acids at C2, and electronically diverse groups at C6 can all enhance anti-inflammatory effects. nih.gov This contrasts with SAR for antitubercular agents, where the focus is heavily on C5/C6 substitutions, or for certain kinase inhibitors, where N1 and C2-aryl modifications are paramount. This demonstrates that a deep understanding of SAR allows medicinal chemists to fine-tune the benzimidazole-pyridine core to achieve a desired biological profile for a specific therapeutic indication.

Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

Derivatives of the benzimidazole-pyridine scaffold have demonstrated a broad spectrum of antimicrobial activities. The specific substitutions on the heterocyclic rings are crucial in determining their potency and spectrum of action against bacteria, fungi, and parasites.

Antibacterial Activity: The antibacterial efficacy of benzimidazole derivatives is significantly dependent on the substituents attached to the bicyclic system. For instance, studies on a library of 53 benzimidazole derivatives revealed that compounds with 5-halo substituents exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin.

In another study, a hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was used as a starting point for synthesizing S-alkyl derivatives. These compounds showed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The highest activity was observed in 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which was linked to its high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) inhibitor's binding site. uct.ac.za

Antifungal Activity: The antifungal potential of this class of compounds is also prominent. Bis-(benzimidazole)-pyridine hybrids have shown good antifungal activity against several fungal strains. rsc.org For example, a bis-(benzimidazole)-pyridine hybrid with a phenyl substituent demonstrated significant activity against Candida albicans, Candida parapsilosis, and Rhodotorula sp., with inhibition zones comparable to the standard drug fluconazole. rsc.org Another study found that 23 out of 53 tested benzimidazole derivatives exhibited potent fungicidal activity, with MIC values equivalent to or greater than amphotericin B.

Antiparasitic Activity: Benzimidazole derivatives have been investigated for their efficacy against various parasites. In one study, a series of 1H-benzimidazole derivatives were tested in vitro against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. Many of these compounds were found to be more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole. researchgate.net Another research effort focused on 2-aminobenzimidazoles for leishmaniasis, where a focused SAR program led to compounds with sub-micromolar potency against Leishmania infantum intracellular amastigotes. rsc.org

| Compound Class | Activity | Key SAR Findings | Target Organisms | Reference |

| 5-Halo-benzimidazole derivatives | Antibacterial | Halo substituents at the 5-position enhance activity. | Methicillin-resistant Staphylococcus aureus (MRSA) | |

| S-alkyl benzimidazole-thienopyrimidines | Antibacterial | N-(4-isopropylphenyl)acetamide substitution at the S-position of the thienopyrimidine ring showed the highest activity. | Gram-positive and Gram-negative bacteria | uct.ac.za |

| Bis-(benzimidazole)-pyridine hybrids | Antifungal | Phenyl substituents on the hybrid structure contribute to significant antifungal activity. | Candida albicans, Candida parapsilosis, Rhodotorula sp. | rsc.org |

| 1H-benzimidazole derivatives | Antiparasitic | 2-methoxycarbonylamino derivatives showed inhibition of tubulin polymerization. | Giardia lamblia, Entamoeba histolytica | researchgate.net |

| 2-Aminobenzimidazoles | Antiparasitic | SAR optimization led to sub-micromolar potency. | Leishmania infantum | rsc.org |

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. Benzimidazole-pyridine derivatives have emerged as a promising class of compounds in this regard.

A study focused on bis-(imidazole/benzimidazole)-pyridine derivatives revealed that the presence of 4-substituted benzoyl groups on 3-substituted imidazole (B134444) compounds resulted in increased antimycobacterial activity against M. tuberculosis H37Rv. researchgate.net The synthesis involved N-alkylation of the imidazole/benzimidazole heterocycle followed by a quaternization reaction. researchgate.net Another study on pyrido[1,2-a]benzimidazoles identified 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile as an effective antitubercular agent. nih.gov Structural modifications of this lead compound resulted in analogues with improved potency and lower toxicity, which were also active against resistant TB strains. nih.gov

Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives predicted potent antitubercular action. nih.gov The model suggested that compounds with a cyclohexylethyl substituent at the C2 position and a halogen atom or methyl group on the benzimidazole ring could enhance antitubercular efficacy. nih.gov

| Compound Class | Key SAR Findings | Target Strain | Reference |

| Bis-(benzimidazole)-pyridine derivatives | 4-substituted benzoyl groups on the 3-substituted imidazole ring increased activity. | M. tuberculosis H37Rv | researchgate.net |

| Pyrido[1,2-a]benzimidazoles | 2-(4-chlorobenzyl)-3-methyl-1-oxo substitution showed high efficacy. Structural modifications led to improved potency and lower toxicity. | M. tuberculosis, MDR-TB, XDR-TB | nih.gov |

| 1,2-disubstituted benzimidazole-5-carboxylic acids | Cyclohexylethyl substituent at C2 and a halogen or methyl group on the benzimidazole ring enhanced activity. | M. tuberculosis H37Rv | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | A safe dose of 1.34 mg/kg was determined in vivo for the synthesized compounds. | M. tuberculosis H37Rv | nih.gov |

Anti-inflammatory Properties

Benzimidazole-pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity is largely influenced by substitutions at various positions of the benzimidazole scaffold, particularly at the N1, C2, C5, and C6 positions. nih.gov

A study comparing benzimidazole and imidazopyridine derivatives found that the imidazopyridine series exhibited superior anti-inflammatory activity by inhibiting the expression of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov Within the imidazopyridine series, compounds with an n-propyl group at the R3 position and a 1-methylpiperazine (B117243) at the R4 position were the most active. nih.gov A quantitative SAR analysis indicated that electron-donating substitutions and low molecular polarizability on the imidazopyridine skeleton are favorable for anti-inflammatory activities. nih.gov

Another study reported that benzimidazoles substituted with a pyrimidin-2-yl group at the 1-position showed potent anti-inflammatory effects through the inhibition of lymphocyte-specific kinase (Lck). nih.gov Small group substitutions on the pyrimidine moiety, however, led to a loss of this inhibitory effect. nih.gov

| Compound Class | Mechanism of Action | Key SAR Findings | Reference |

| Imidazopyridine derivatives | Inhibition of TNF-α and IL-6 expression | An n-propyl group at R3 and 1-methylpiperazine at R4 were most active. Electron-donating groups and low polarizability are favorable. | nih.gov |

| 1-Substituted benzimidazoles | Lck kinase inhibition | Substitution with pyrimidin-2-yl at the 1-position showed potent activity. Small group substitutions on the pyrimidine ring led to loss of activity. | nih.gov |

| Benzimidazole-acridine derivatives | p38 MAP kinase inhibition | 5-membered heteroaryl substitutions at the 5-position of benzimidazol-2-one (B1210169) showed potent inhibition. | nih.gov |

| Anacardic acid-conjugated benzimidazoles | COX and 5-lipoxygenase inhibition | An amine group at R1 enhanced inhibition, while a lipophilic group at R5 favored COX-1 inhibition. | nih.gov |

Cytotoxic and Antiproliferative Activities

The benzimidazole-pyridine scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing broad cytotoxic potential. rsc.org The antiproliferative effects are often attributed to mechanisms like microtubule inhibition and interaction with DNA.

An imidazo[1,5-a]pyridine-benzimidazole hybrid showed significant cytotoxic activity against 60 human cancer cell lines, with GI50 values in the micromolar range, while showing no cytotoxicity in normal human embryonic kidney (HEK-293) cells. nih.gov The presence of a methoxy phenyl group was found to improve the binding affinity to the colchicine binding site of tubulin, thereby enhancing its antiproliferative activity. nih.gov

In another series of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (B1245722) derivatives, the compound with a 2-nitrophenyl substituent exhibited the most potent cytotoxic activity against HBL-100 cell lines, while the 3-nitrophenyl substituted compound was most active against HeLa cell lines. ijirt.org SAR studies on a different set of 1H-benzimidazole derivatives revealed that the anticancer activity increased with the length of the linker between the aromatic moiety and the 5-nitro-1H-benzimidazole. rsc.org

| Compound Class | Mechanism of Action | Key SAR Findings | Target Cell Lines | Reference |

| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin inhibition (colchicine binding site) | Methoxy phenyl group improved binding affinity and enhanced antiproliferative activity. | 60 human cancer cell lines | nih.gov |

| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones | Not specified | 2-nitrophenyl and 3-nitrophenyl substitutions showed the highest activity against HBL-100 and HeLa cells, respectively. | HBL-100 (Human breast), HeLa (Human cervical) | ijirt.org |

| 5-Nitro-1H-benzimidazole derivatives | Not specified | Anticancer activity increased with the length of the linker between the aromatic moiety and the benzimidazole core. | HepG-2 (liver), HCT-116 (colon), MCF-7 (breast) | rsc.org |

| Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine derivatives | Not specified | The study evaluated cytotoxicity against HepG2 and MCF-7 cell lines. | HepG2 (Hepatocellular carcinoma), MCF-7 (Breast carcinoma) | ekb.eg |

Antioxidant and Radical Scavenging Properties

Benzimidazole derivatives are known for their antioxidant potential, which is attributed to their ability to scavenge free radicals. The antioxidant activity is influenced by the nature and position of substituents on the benzimidazole ring.

A study on 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties demonstrated significant antioxidant and radical scavenging properties. nih.gov The presence of more than one hydroxyl group in the molecular structure was found to be a crucial factor for their protective capability in model systems. nih.gov

In another investigation of novel benzimidazole derivatives, compounds with a p-methoxyphenyl or pyridine ring at the 2-position of the benzimidazole ring were synthesized. tandfonline.com Two of these compounds showed very good antioxidant capacity, being 17–18 fold more potent than butylated hydroxytoluene (BHT) in a DPPH radical scavenging assay. tandfonline.com Furthermore, a series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives were synthesized and showed mild to moderate antioxidant activity. researchgate.net

| Compound Class | Assay | Key SAR Findings | Reference |

| 1H-benzimidazol-2-yl hydrazones | DPPH, ABTS, iron-induced oxidative damage | The presence of more than one hydroxyl group was crucial for antioxidant activity. | nih.gov |

| Thiazolylmethylbenzimidazoles and Triazolylmethylbenzimidazoles | DPPH, Superoxide anion radical scavenging | p-Methoxyphenyl or pyridine ring at the 2-position of the benzimidazole ring led to potent antioxidant activity. | tandfonline.com |

| 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines | DPPH | Showed mild to moderate antioxidant activity. | researchgate.net |

| 5-Membered ring substituted benzimidazoles | DPPH, FRAP | A pyrrole (B145914) heterocycle at the 2-position of the benzimidazole ring showed a good antioxidant profile. | mdpi.com |

Antimalarial Activity

The benzimidazole-pyridine scaffold has been explored for the development of novel antimalarial agents, particularly in light of growing resistance to existing drugs. Pyrido[1,2-a]benzimidazoles were identified as a promising novel antimalarial chemical series. uct.ac.za

A study on novel benzimidazole derivatives showed that disubstitution on the benzimidazole ring with 5,6-di-methyl groups combined with a pyridin-2-yl group at the 2-position resulted in an excellent combination with an IC50 of 0.85 µM against Plasmodium falciparum. nih.gov In contrast, a 5-nitro group on the benzimidazole ring combined with a pyridin-2-yl group showed only moderate activity. nih.gov

In an effort to improve the physicochemical properties of pyrido[1,2-a]benzimidazoles, pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyrimidines were synthesized. The pyrimido[1,2-a]benzimidazoles showed superior antiplasmodial activity and cytotoxicity profiles. uct.ac.za Another study on pyrido[1,2-a]benzimidazoles bearing Mannich base side chains found that their in vivo efficacy was likely due to their active metabolites, two of which showed potent in vitro antiplasmodium activity against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov

| Compound Class | Key SAR Findings | Target Strain(s) | Reference |

| 2-Substituted-5,6-dimethyl-benzimidazoles | 5,6-di-methyl substitution on the benzimidazole ring and a pyridin-2-yl group at the 2-position showed excellent activity. | P. falciparum HB3 | nih.gov |

| Pyrido[1,2-a]benzimidazoles | Identified as a promising novel antimalarial series. | P. falciparum | uct.ac.za |

| Pyrimido[1,2-a]benzimidazoles | Showed superior antiplasmodial activity and cytotoxicity profiles compared to imidazo[1,2-a]pyrimidines. | P. falciparum | uct.ac.za |

| Pyrido[1,2-a]benzimidazoles with Mannich base side chains | In vivo efficacy was attributed to active metabolites which were potent against both sensitive and resistant strains. | Chloroquine-sensitive and multidrug-resistant P. falciparum | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(1H-benzimidazol-2-yl)pyridin-2-amine. Both ¹H and ¹³C NMR provide atom-specific information, confirming the connectivity and chemical environment of the molecule's framework.

¹H NMR Spectroscopy: In a typical solvent like DMSO-d₆, the ¹H NMR spectrum displays characteristic signals for the aromatic protons on both the pyridine (B92270) and benzimidazole (B57391) rings. The protons of the benzimidazole moiety typically appear as a multiplet in the aromatic region. A broad singlet corresponding to the benzimidazole N-H proton is often observed at a downfield chemical shift, around 12-13 ppm, due to hydrogen bonding and the acidic nature of the proton. The protons on the pyridine ring also give distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing benzimidazole substituent. The amino (NH₂) protons usually appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct resonances for each carbon atom in the molecule. The carbon atoms of the benzimidazole ring and the pyridine ring appear in the aromatic region, typically between 110 and 160 ppm. The chemical shifts are sensitive to the electronic effects of the nitrogen atoms and the substituents. For instance, the carbon atom C2 of the benzimidazole ring, which is bonded to two nitrogen atoms, typically resonates at a lower field (higher ppm value).

Dynamic studies using variable-temperature NMR can provide insights into conformational changes or proton exchange phenomena within the molecule.

Table 1: Representative NMR Data for Benzimidazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 12.0 - 13.0 | Singlet, Benzimidazole N-H |

| ¹H | 6.5 - 8.5 | Multiplets, Aromatic C-H |

| ¹H | 5.0 - 6.0 | Broad Singlet, Amino (NH₂) |

| ¹³C | 150.0 - 160.0 | Benzimidazole C2 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Interaction Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound and to study intermolecular interactions. The vibrational spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

Key vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the benzimidazole and the amino group are typically observed in the region of 3200-3400 cm⁻¹. dovepress.com The broadness of these bands can indicate hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. semanticscholar.org

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole (B134444) ring and the C=C bonds of the aromatic systems are found in the 1500-1650 cm⁻¹ region. semanticscholar.orgscirp.org These bands are often strong and provide a fingerprint for the heterocyclic core.

N-H Bending: The N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | Stretching | N-H (Amine and Imidazole) |

| 3000 - 3100 | Stretching | Aromatic C-H |

| 1500 - 1650 | Stretching | C=N and C=C |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Using techniques like electrospray ionization (ESI), the molecule can be ionized to produce a molecular ion peak [M+H]⁺, which confirms its molecular formula.

The high-resolution mass spectrum provides the exact mass of the molecule, further validating its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable structural information. Characteristic fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole ring or the loss of small neutral molecules. lifesciencesite.comsapub.org The fragmentation of the pyridine ring can also be observed. sapub.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π*. uzh.chlibretexts.org

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the extended π-conjugated system formed by the benzimidazole and pyridine rings. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity and the electronic nature of the substituents. These electronic transitions are responsible for the photophysical properties of the molecule. libretexts.org

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Furthermore, X-ray diffraction reveals how the molecules are arranged in the crystal lattice, including crucial intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.comnih.gov The benzimidazole N-H and the amino group protons can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings can act as acceptors. These interactions play a significant role in the crystal packing and can influence the material's physical properties. For benzimidazole derivatives, crystal structures often reveal a monoclinic or triclinic crystal system. researchgate.netmdpi.com

Table 3: Typical Crystallographic Data for Heterocyclic Compounds

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₀N₄). A close agreement between the found and calculated values confirms the elemental composition and purity of the compound. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Bis(5-amino-1H-benzimidazol-2-yl)pyridine |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Crystalline Architectures

The crystalline structure of 5-(1H-benzimidazol-2-yl)pyridin-2-amine is heavily influenced by a network of hydrogen bonds. The presence of multiple hydrogen bond donors (the amine group -NH2 and the benzimidazole (B57391) N-H) and acceptors (the pyridine (B92270) nitrogen and the imine-like nitrogen of the benzimidazole ring) allows for the formation of complex and stable three-dimensional architectures.

In related aminobenzimidazole structures, extensive hydrogen-bonding networks are a common feature. For instance, in the crystal structure of 2-aminobenzimidazolium hydrogen sulfate (B86663), N—H⋯O and O—H⋯O hydrogen bonds create a layered motif. nih.gov Similarly, 5-amino-1H-benzimidazole-2(3H)-thione forms tetramers through N—H⋯S hydrogen bonds, which are then linked into chains by N—H⋯N interactions. nih.gov For this compound, it is anticipated that the N-H of the benzimidazole ring and the amino group on the pyridine ring will engage in strong N—H···N hydrogen bonds with the nitrogen atoms of neighboring pyridine and benzimidazole rings, respectively. These interactions are crucial in dictating the packing of the molecules in the solid state, leading to the formation of sheets or more complex three-dimensional networks. The presence of the amino group introduces additional possibilities for hydrogen bonding, potentially leading to a more intricate and stable crystal lattice compared to unsubstituted benzimidazole-pyridine derivatives.

π-π Stacking Interactions in Self-Assembly

The planar aromatic systems of the benzimidazole and pyridine rings in this compound make it an ideal candidate for participating in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of aromatic molecules and play a significant role in the stability of the resulting supramolecular structures.

Studies on related benzimidazole derivatives have demonstrated the prevalence of π-π stacking. For example, the crystal structure of 2-aminobenzimidazolium hydrogen sulfate exhibits π-π stacking between adjacent aromatic rings with a centroid-to-centroid distance of 3.452 Å. nih.gov In furan-substituted benzimidazoles, both head-to-tail and head-to-head stacking arrangements have been observed, with calculated interaction energies ranging from -39.8 to -55.0 kJ mol⁻¹. nih.gov It is expected that in the solid state of this compound, the molecules will arrange in a way that maximizes these stabilizing π-π interactions, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. These stacking interactions, in conjunction with the hydrogen bonding network, are the driving forces for the self-assembly process, leading to the formation of well-ordered crystalline materials. The interplay between hydrogen bonding and π-π stacking is a key feature of the supramolecular chemistry of imidazopyridines and benzimidazoles. rsc.org

Metal Coordination Chemistry with Benzimidazole-Pyridine Ligands

The benzimidazole-pyridine scaffold is an excellent chelating ligand for a variety of metal ions. The nitrogen atoms of the pyridine ring and the benzimidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes. The presence of the amino group in this compound can further influence the electronic properties of the ligand and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Chelates and Complexes

Metal complexes of benzimidazole-pyridine ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. nih.gov Common metal ions that form stable complexes with such ligands include transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov The synthesis of a Schiff base derived from 2-aminomethyl benzimidazole and its subsequent reaction with metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O in ethanol (B145695) has been reported to yield the corresponding metal complexes. nih.gov

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the ligand to the metal ion is often evidenced by shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine and benzimidazole rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes, providing information about the chemical environment of the different protons and carbons.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination environment. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and confirm their stoichiometry.

Table 1: Spectroscopic Data for Characterization of Metal Complexes with Benzimidazole-Pyridine Type Ligands

| Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| FT-IR | Shifts in ν(C=N) and ν(C=C) vibrational frequencies | Confirmation of ligand coordination to the metal center |

| UV-Vis | Appearance of d-d transition and charge transfer bands | Information on the coordination environment and electronic structure |

| ¹H NMR | Shifts in the chemical shifts of ligand protons | Structural information for diamagnetic complexes |

Ligand-Metal Binding Modes and Geometries

Benzimidazole-pyridine ligands typically act as bidentate or tridentate ligands, coordinating to the metal center through the nitrogen atoms of the pyridine and benzimidazole rings. In the case of this compound, it is expected to act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the benzimidazole nitrogens. The amino group is less likely to be directly involved in coordination due to the formation of a stable five- or six-membered chelate ring involving the pyridine and benzimidazole nitrogens.

The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands or counter-ions. Common geometries for transition metal complexes with such ligands include octahedral, tetrahedral, and square planar. For instance, complexes of 2-aminomethyl benzimidazole-derived Schiff bases with Co(II) have been found to adopt a tetrahedral geometry, while Cu(II) and Ni(II) complexes exhibit octahedral geometries. researchgate.net

Stability Constants and pH Profiles of Complexes

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). These constants are a measure of the equilibrium between the free metal ion and ligand and the metal-ligand complex. The stability of complexes with 2-aminopyridine (B139424), a related structural motif, has been studied, and it has been found that the stability generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution can significantly affect the stability of the complexes. The benzimidazole N-H and the amino group can be protonated or deprotonated depending on the pH, which in turn affects the coordinating ability of the ligand. Potentiometric titrations are commonly used to determine the protonation constants of the ligand and the stability constants of the metal complexes at different pH values.

Interactions with Biomolecules (e.g., DNA Intercalation)

The planar aromatic structure of this compound and its metal complexes makes them potential candidates for interaction with DNA. One of the primary modes of interaction for such planar molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant biological effects, including the inhibition of DNA replication and transcription, which is a key mechanism for many anticancer drugs.

Studies on pyridine-benzimidazole-based copper complexes have shown strong binding to DNA, with evidence pointing towards an intercalative binding mode. nih.gov The large planar surface of the ligand is favorable for stacking interactions with the DNA base pairs. nih.gov The binding affinity of these complexes to DNA can be quantified by determining the binding constant (Kb). For a copper complex with a pyridine-benzimidazole ligand, an apparent binding constant (Kapp) of 2.70 × 10⁶ M⁻¹ was determined, indicating a strong interaction with DNA. nih.gov

The interaction with DNA can be studied using various techniques:

UV-Visible Absorption Titration: Intercalation is often accompanied by hypochromism (a decrease in absorbance) and a red shift (bathochromic shift) in the absorption spectrum of the compound upon addition of DNA. nih.gov

Fluorescence Spectroscopy: The displacement of a fluorescent dye, such as ethidium (B1194527) bromide (EB), which is a known DNA intercalator, can be monitored. A decrease in the fluorescence of the EB-DNA complex upon addition of the test compound suggests competitive binding and potential intercalation. nih.gov

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon binding of the compound can provide information about conformational changes in the DNA structure.

Viscosity Measurements: Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix to accommodate the intercalating molecule.

The ability of this compound and its metal complexes to intercalate into DNA suggests their potential as therapeutic agents.

Potential Applications in Materials Science

Integration into Polymeric Materials

The incorporation of benzimidazole (B57391) and pyridine (B92270) units into polymer structures is a key strategy for developing high-performance materials. Polybenzimidazoles (PBI) are a class of polymers renowned for their high thermal stability, with the ability to withstand temperatures above 500°C without softening. wikipedia.org This makes them suitable for demanding applications such as firefighter apparel, astronaut spacesuits, and aircraft components. wikipedia.org

Research has been conducted on creating polymers that specifically incorporate both pyridine and benzimidazole units into the main chain. A series of pyridine-based polybenzimidazoles were synthesized from 3,3′,4,4′-tetraaminobiphenyl and various pyridine dicarboxylic acids. benicewiczgroup.com These polymers, prepared using polyphosphoric acid (PPA) as both a solvent and polycondensation reagent, were developed for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com When doped with phosphoric acid, these membranes exhibit high proton conductivity (0.1 to 0.2 S/cm at 160°C), making them promising materials for energy applications. benicewiczgroup.com

Alternatively, benzimidazolyl-pyridine units can be attached as functional side chains to a polymer backbone. In one study, a conjugated polymer with a poly(phenylene-alt-fluorene) main chain was functionalized with 2,6-bis(1′-methylbenzimidazolyl)pyridine (bip) ligands. acs.org This material demonstrated the ability to form complexes with metal ions like zinc(II) and copper(II). acs.org This coordination resulted in ionochromic effects, where the material's color changes upon binding to different metal ions, highlighting its potential for use in sensory materials and optoelectronic devices. acs.org

Role in Nanomaterials and Catalysis

The benzimidazolyl-pyridine scaffold is an effective chelating ligand, capable of forming stable complexes with a variety of transition metals. These metal complexes often exhibit significant catalytic activity. For instance, manganese(I) complexes bearing the isomeric 2-(2-benzimidazolyl)pyridine ligand have proven to be highly effective catalysts for the synthesis of N-heterocycles, such as pyrimidines and quinolines, from alcohols. acs.org

Furthermore, ligands like 2,6-bis(NH-benzimidazol-2-yl)pyridine have been used to create copper complexes that act as catalysts for Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and architectures. The choice of the ligand is critical for tuning the catalyst's reactivity and selectivity. researchgate.net